molecular formula C12H18O B564137 6-(Butan-2-yl)-2,3-dimethylphenol CAS No. 101465-44-5

6-(Butan-2-yl)-2,3-dimethylphenol

Cat. No.: B564137
CAS No.: 101465-44-5
M. Wt: 178.275
InChI Key: HGLOZSBFNCQBLW-UHFFFAOYSA-N
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Description

2,3-Dimethylphenol (CAS 526-75-0), also known as 2,3-xylenol or 3-hydroxy-o-xylene, is an organic compound with the molecular formula C₈H₁₀O. It features two methyl groups at the 2- and 3-positions of the phenolic ring. This compound is widely utilized in organic synthesis, particularly as a precursor for polymers, antioxidants, and flame retardants . Its applications extend to industrial processes, such as hardening furane resins and serving as a detergent additive .

Properties

CAS No.

101465-44-5

Molecular Formula

C12H18O

Molecular Weight

178.275

IUPAC Name

6-butan-2-yl-2,3-dimethylphenol

InChI

InChI=1S/C12H18O/c1-5-8(2)11-7-6-9(3)10(4)12(11)13/h6-8,13H,5H2,1-4H3

InChI Key

HGLOZSBFNCQBLW-UHFFFAOYSA-N

SMILES

CCC(C)C1=C(C(=C(C=C1)C)C)O

Synonyms

sec-butylxylenol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Isomeric Dimethylphenols

Dimethylphenol isomers differ in methyl group positions, significantly affecting their physical, chemical, and functional properties. Below is a comparative analysis based on available evidence:

Table 1: Comparison of Dimethylphenol Isomers
Compound Name CAS Number Molecular Formula Key Applications/Properties
2,3-Dimethylphenol 526-75-0 C₈H₁₀O Polymer synthesis, antioxidants, flame retardants
2,4-Dimethylphenol 105-67-9* C₈H₁₀O Intermediate in resin production, plasticizers
2,5-Dimethylphenol 95-87-4 C₈H₁₀O Pharmaceuticals, dyes
3,4-Dimethylphenol 95-65-8 C₈H₁₀O Antioxidant synthesis, corrosion inhibitors

Key Findings :

  • Reactivity: The ortho-methyl groups in 2,3-dimethylphenol sterically hinder electrophilic substitution reactions compared to para-substituted isomers like 2,5-dimethylphenol, which exhibit higher reactivity in acylation and alkylation .

Substituted Phenols

4-tert-Butylphenol (CAS 98-54-4)
  • Structure: A phenol derivative with a tert-butyl group at the 4-position.
  • Applications : Used in surfactants, lubricants, and polymer stabilizers .
  • Comparison: The bulky tert-butyl group enhances thermal stability but reduces solubility in polar solvents compared to 2,3-dimethylphenol.
2-Methylphenol (o-Cresol, CAS 95-48-7)
  • Comparison: Monomethyl substitution results in lower boiling point (191°C vs. 221°C for 2,3-dimethylphenol) and higher volatility. o-Cresol is more reactive in sulfonation and nitration due to reduced steric effects .

Research Insights and Industrial Relevance

Analytical Detection

2,3-Dimethylphenol and its isomers were analyzed using high-performance liquid chromatography coupled with Fourier-transform infrared spectroscopy (HPLC-FTIR). This method confirmed the high purity (>99.9%) of commercial 2,3-dimethylphenol, critical for specialized synthesis .

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